Desotamide

Description

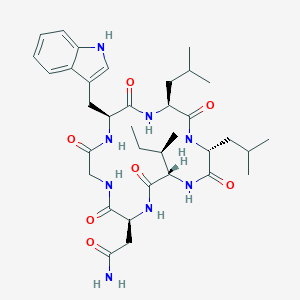

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S,8S,11S,14R,17S)-17-[(2R)-butan-2-yl]-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N8O7/c1-7-20(6)30-35(50)42-27(15-28(36)44)31(46)38-17-29(45)39-26(14-21-16-37-23-11-9-8-10-22(21)23)33(48)40-24(12-18(2)3)32(47)41-25(13-19(4)5)34(49)43-30/h8-11,16,18-20,24-27,30,37H,7,12-15,17H2,1-6H3,(H2,36,44)(H,38,46)(H,39,45)(H,40,48)(H,41,47)(H,42,50)(H,43,49)/t20-,24+,25-,26+,27+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGXNPVJAKBNOK-DTWKRICWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941214 | |

| Record name | 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194660-14-5 | |

| Record name | Desotamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194660145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Desotamide: A Technical Overview of a Novel Antibiotic Family with an Undetermined Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desotamide is a family of cyclic hexapeptide antibiotics produced by Streptomyces species. First isolated in 1997, these non-ribosomal peptides have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant strains. Despite significant interest in their biosynthesis and the development of synthetic analogues to explore structure-activity relationships, the precise molecular mechanism of action for the this compound family remains unknown as of late 2025.[1][2] This document provides a comprehensive overview of the current scientific knowledge regarding this compound, focusing on its antibacterial properties, biosynthesis, and the insights gained from structure-activity relationship studies.

Introduction to the this compound Family

The Desotamides are a class of cyclic peptides that belong to the broader family of non-ribosomal peptide antibiotics.[1][3] This family includes several members such as this compound A-G, wollamides, surugamides, and others, all produced by various strains of Streptomyces.[1][2] These compounds are of significant interest to the scientific community due to the urgent need for new classes of antibiotics with novel mechanisms of action to combat rising antimicrobial resistance.[2] this compound A, a representative member of this family, is a cyclohexapeptide with the structure cyclo(Asn-Gly-Trp-Leu-D-Leu-aIle). The members of the this compound family are characterized by their cyclic structure, the presence of both L- and D-amino acids, and often contain unusual or modified amino acid precursors.[1]

While Desotamides are classified as bacterial growth inhibitors, their specific molecular target has not yet been identified.[1][2][4] Research has confirmed their efficacy against various pathogens and their low cytotoxicity to mammalian cells, indicating a selective action against bacteria.[2]

Antibacterial Activity of Desotamides

Desotamides exhibit a significant inhibitory effect against a range of Gram-positive bacteria. The antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency. The following table summarizes the reported MIC values for this compound A and some of its more potent synthetic analogues against various bacterial strains.

| Compound | S. aureus (ATCC 29213) | S. pneumoniae (NCTC 7466) | MRSE (shhs-E1) | MRSA (USA300) |

| This compound A | 16 µg/mL | 12.5 µg/mL | 32 µg/mL | - |

| This compound A4 | - | - | - | 8 µg/mL |

| This compound A6 | - | - | - | 8 µg/mL |

Data sourced from multiple studies. MRSE: Methicillin-resistant Staphylococcus epidermidis; MRSA: Methicillin-resistant Staphylococcus aureus.[2][5]

Biosynthesis of this compound

The biosynthesis of this compound is a key area of research and is better understood than its mechanism of action. Desotamides are synthesized by non-ribosomal peptide synthetases (NRPSs), which are large, multi-enzyme complexes. The process involves a series of modules, where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain.

A particularly noteworthy feature of the this compound biosynthetic pathway is the use of a standalone cyclase enzyme for the final cyclization and release of the peptide from the NRPS machinery.[1][3] This is distinct from many other NRPS systems where the terminal thioesterase (TE) domain performs this function. The biosynthetic gene cluster for this compound has been identified and studied, providing insights into the enzymatic machinery responsible for producing the various amino acid precursors, including non-proteinogenic ones.[1][4]

Structure-Activity Relationship (SAR) Studies

To investigate the potential of this compound as a therapeutic agent and to understand the chemical features crucial for its bioactivity, several structure-activity relationship (SAR) studies have been conducted.[2][5] These studies involve the chemical synthesis of various this compound analogues and the subsequent evaluation of their antibacterial efficacy.

Key findings from these studies include:

-

Tryptophan at Position V: The tryptophan residue is considered essential for the antibacterial activity of Desotamides.[2]

-

Residues at Positions II and VI: Modifications at these positions have a significant impact on antibacterial potency. For instance, substituting L-allo-isoleucine at position II with L-isoleucine and replacing glycine (B1666218) at position VI with D-lysine or D-arginine resulted in analogues (this compound A4 and A6) with a two- to four-fold increase in activity against certain strains.[5]

-

Stereochemistry: The presence of D-amino acids is a common feature of non-ribosomal peptides and is often crucial for their biological activity, contributing to their stability against proteases.

Experimental Protocols: Synthesis of this compound Analogues

While experimental protocols for elucidating the mechanism of action are not available, the methods for synthesizing this compound analogues are well-documented. A common approach is Solid-Phase Peptide Synthesis (SPPS).

A general workflow for the synthesis of this compound analogues is as follows:

-

Resin Loading: The first amino acid is attached to a solid support resin (e.g., 2-chlorotrityl chloride resin).

-

Peptide Chain Elongation: The linear peptide is assembled on the resin through sequential coupling of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids.

-

Cleavage: The protected linear peptide is cleaved from the resin under mild acidic conditions.

-

Cyclization: The head-to-tail cyclization of the linear peptide is performed in solution to yield the final cyclic product.

-

Purification: The crude product is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Outlook

The this compound family of antibiotics represents a promising class of compounds in the ongoing search for novel antimicrobial agents. They exhibit potent activity against clinically relevant Gram-positive pathogens and possess favorable selectivity for bacterial over mammalian cells. While significant progress has been made in understanding their biosynthesis and in exploring their structure-activity relationships, their molecular mechanism of action remains an open and critical question for future research.[1][2] Elucidating the specific cellular target and the mechanism by which Desotamides inhibit bacterial growth will be pivotal for their further development as therapeutic agents and for potentially overcoming existing antibiotic resistance mechanisms.

References

- 1. The this compound Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The this compound Family of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of Desotamide A: A Technical Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Desotamide A, a cyclic hexapeptide with notable antibacterial properties. The following sections detail the methodologies and data integral to its structural determination, offering a foundational resource for researchers in natural product chemistry and drug development.

Introduction to this compound A

This compound A is a cyclic hexapeptide originally isolated from Streptomyces scopuliridis. Its structure is characterized by the amino acid sequence cyclo(Asn-Gly-Trp-Leu-D-Leu-aIle). The presence of non-proteinogenic and D-amino acids makes it a compelling subject for synthetic and medicinal chemistry. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of more potent analogues. Spectroscopic techniques are the cornerstone of this structural elucidation.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is fundamental in determining the elemental composition of this compound A and its analogues. Electrospray ionization (ESI) is a commonly employed technique for the analysis of such peptides.

Table 1: High-Resolution Mass Spectrometry Data for this compound A and Selected Analogues

| Compound | Amino Acid Sequence | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |

| This compound A | cyclo(Asn-Gly-Trp-Leu-D-Leu-aIle) | C₃₅H₅₂N₈O₇ | 697.4032 | Not explicitly stated in reviewed literature, but analogues are consistent. |

| This compound A1 | cyclo(Asn-allo-Ile-d-Leu-Leu-Trp-d-Arg) | C₃₉H₆₂N₁₁O₇ | 796.4828 | 796.4832[1] |

| This compound A3 | cyclo(Asn-allo-Ile-d-Leu-Leu-Trp-d-His) | C₃₉H₅₇N₁₀O₇ | 777.4406 | 777.4403[1] |

| This compound A4 | cyclo(Asn-Ile-d-Leu-Leu-Trp-d-Lys) | C₃₉H₆₂N₉O₇ | 768.4767 | 768.4774[1] |

| This compound A7 | cyclo(Asn-Ile-d-Leu-Leu-Trp-Gly) | C₃₅H₅₃N₈O₇ | 697.4032 | 697.4025[2] |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified peptide is prepared in a suitable solvent system, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source is used.[1]

-

Analysis Parameters:

-

Ionization Mode: Positive ion mode is typically used to detect protonated molecules ([M+H]⁺).

-

Capillary Voltage: ~3-4 kV.

-

Source Temperature: ~100-150 °C.

-

Mass Range: A wide mass range is scanned (e.g., m/z 100-2000) to detect the parent ion and any potential fragments.

-

Collision Energy (for MS/MS): For fragmentation studies, a collision gas (e.g., argon) is introduced, and the collision energy is varied (e.g., 10-40 eV) to induce fragmentation.

-

General workflow for tandem mass spectrometry analysis of a cyclic peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D techniques, is indispensable for the complete structural elucidation of this compound A, providing information on the connectivity and stereochemistry of the amino acid residues.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound A Residues (in DMSO-d₆)

| Amino Acid Residue | Proton | Expected Chemical Shift (ppm) |

| Asparagine (Asn) | α-H | 4.0 - 4.5 |

| β-H | 2.5 - 2.8 | |

| Amide NH | 7.5 - 8.5 | |

| Side-chain NH₂ | 6.8 - 7.5 | |

| Glycine (Gly) | α-H | 3.5 - 4.0 |

| Amide NH | 8.0 - 9.0 | |

| Tryptophan (Trp) | α-H | 4.2 - 4.8 |

| β-H | 3.0 - 3.4 | |

| Amide NH | 8.0 - 8.8 | |

| Indole NH | 10.5 - 11.0 | |

| Aromatic Hs | 6.9 - 7.7 | |

| Leucine (Leu/D-Leu) | α-H | 4.0 - 4.5 |

| β-H | 1.4 - 1.8 | |

| γ-H | 1.5 - 1.9 | |

| δ-CH₃ | 0.8 - 1.0 | |

| Amide NH | 7.8 - 8.5 | |

| allo-Isoleucine (aIle) | α-H | 3.8 - 4.3 |

| β-H | 1.8 - 2.2 | |

| γ-CH₂ | 1.1 - 1.5 | |

| γ-CH₃ | 0.8 - 1.0 | |

| δ-CH₃ | 0.8 - 1.0 | |

| Amide NH | 7.8 - 8.5 |

Table 3: ¹³C NMR Spectroscopic Data for this compound A7 (cyclo(Asn-Ile-d-Leu-Leu-Trp-Gly)) in DMSO-d₆

This analogue is structurally very similar to this compound A, with the substitution of Gly for aIle and Ile for Gly. The chemical shifts provide a reference for the expected values for this compound A.

| Chemical Shift (ppm) |

| 172.8, 172.1, 171.9, 171.5, 170.9, 170.9, 168.9 (Carbonyls) |

| 136.1, 127.0, 123.5, 120.9, 118.3, 118.1, 111.3, 110.0 (Tryptophan aromatic/indole) |

| 55.3, 51.9, 51.9, 50.8, 49.2, 43.3 (α-Carbons) |

| 41.5, 40.4, 40.4, 36.7, 27.4 (β, γ, δ Carbons) |

| 24.5, 24.2, 24.2, 23.1, 22.6, 22.5, 22.4, 22.1, 20.8 (Alkyl side chains) |

Data from Xu et al., 2021.[2]

2D NMR Spectroscopy for Structural Elucidation

2D NMR experiments are crucial for assembling the structure of this compound A.

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds. This is used to trace the spin systems within each amino acid residue.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for the assignment of carbon signals based on the proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is key for linking amino acid residues by observing correlations between the amide proton of one residue and the α-carbon of the preceding residue.

Logical workflow for the structure elucidation of a cyclic peptide using 2D NMR.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 1-5 mg of the purified peptide is dissolved in 0.5 mL of a deuterated solvent, typically DMSO-d₆, which is effective for dissolving peptides and has a wide chemical shift window.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used for analysis.[1]

-

1D ¹H NMR:

-

A standard pulse sequence is used to acquire the proton spectrum.

-

Parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., -1 to 12 ppm), and a relaxation delay of 1-2 seconds.

-

-

1D ¹³C NMR:

-

A proton-decoupled pulse sequence is used.

-

A larger number of scans is typically required due to the lower natural abundance and gyromagnetic ratio of ¹³C.

-

The spectral width should cover the expected range for carbons in a peptide (e.g., 0 to 180 ppm).

-

-

2D NMR (COSY, HSQC, HMBC):

-

Standard pulse sequences for each experiment are employed.

-

The spectral widths in both dimensions are set to encompass all relevant proton and carbon signals.

-

The number of increments in the indirect dimension and the number of scans per increment are optimized to achieve the desired resolution and signal-to-noise in a reasonable amount of time.

-

Other Spectroscopic Techniques

While NMR and mass spectrometry are the primary tools for structure elucidation, other spectroscopic methods can provide complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can confirm the presence of key functional groups and provide insights into the secondary structure of peptides.

-

Amide A band (~3300 cm⁻¹): Associated with N-H stretching.

-

Amide I band (~1650 cm⁻¹): Primarily C=O stretching, sensitive to the peptide's secondary structure (e.g., α-helices, β-sheets, turns).

-

Amide II band (~1550 cm⁻¹): A combination of N-H bending and C-N stretching.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The peptide can be analyzed as a solid (e.g., in a KBr pellet) or in solution. For solution-state analysis, a solvent with minimal IR absorbance in the regions of interest is chosen.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹) with an accumulation of multiple scans to improve the signal-to-noise ratio.

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for detecting and quantifying peptides containing aromatic amino acids. In this compound A, the tryptophan residue is the dominant chromophore.

-

Absorbance Maximum: Tryptophan exhibits a characteristic absorbance maximum at approximately 280 nm. This can be used to determine the concentration of the peptide solution using the Beer-Lambert law.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: The peptide is dissolved in a UV-transparent solvent (e.g., water, methanol, or a buffer solution) at a known concentration.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance spectrum is recorded over a range of approximately 200-400 nm.

Conclusion

The structural elucidation of this compound A is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. High-resolution mass spectrometry provides the elemental composition, while a suite of 1D and 2D NMR experiments reveals the detailed atomic connectivity and stereochemistry. Complementary techniques such as FTIR and UV-Vis spectroscopy can further corroborate the structural features. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers engaged in the analysis of this compound A and other complex cyclic peptides.

References

An In-depth Technical Guide to the Desotamide and Wollamide Family of Natural Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

The desotamide and wollamide family of cyclic peptides represents a promising class of natural products with significant antibacterial activity, particularly against Gram-positive bacteria and Mycobacterium tuberculosis.[1][2][3] Originating from marine and soil-derived Streptomyces species, these non-ribosomally synthesized peptides have garnered considerable interest within the scientific community.[1][4] Their unique structural features, including the presence of non-proteinogenic amino acids and a distinct macrocyclic core, contribute to their biological activity and make them attractive scaffolds for the development of novel antimicrobial agents.[1][3] This technical guide provides a comprehensive overview of the this compound and wollamide family, detailing their chemical structures, biosynthesis, and biological activities. A core focus is placed on presenting quantitative data in a structured format, providing detailed experimental protocols for their synthesis and evaluation, and visualizing key experimental workflows to aid in research and development efforts.

Introduction to Desotamides and Wollamides

The this compound and wollamide family are a group of cyclic hexapeptides to decapeptides that are part of the broader class of non-ribosomal peptides (NRPs).[1][2] The founding member, this compound A, was first isolated in 1997.[4] Subsequently, a number of congeners, including desotamides B-F, and the closely related wollamides A and B, have been discovered from various Streptomyces species.[4]

Structurally, these peptides are characterized by a macrocyclic ring ranging from six to ten amino acids.[1][2] They often incorporate unusual or non-proteinogenic amino acids, such as L-allo-isoleucine and D-amino acids, which play a crucial role in their conformational stability and biological function.[1] A key distinction between the two sub-families is the presence of a basic amino acid, such as ornithine, in the wollamides, which is absent in the desotamides.[5] This structural difference is believed to be a key determinant of their differing biological activity spectra, with wollamides exhibiting potent antimycobacterial properties.[5]

The biosynthesis of these peptides occurs via non-ribosomal peptide synthetases (NRPSs), large multi-enzyme complexes that assemble the peptide chain in a stepwise manner.[6] A particularly interesting feature of their biosynthesis is the involvement of a standalone cyclase for the final macrocyclization step, a departure from the more common thioesterase domains found in many NRPS systems.[1][4]

Chemical Structures

The core structure of the this compound and wollamide family is a cyclic peptide backbone. Variations in the amino acid sequence, stereochemistry, and side-chain modifications give rise to the diversity within this family.

Table 1: Structures of Representative Desotamides and Wollamides

| Compound | Molecular Formula | Sequence |

| This compound A | C35H52N8O7 | cyclo(Asn-Gly-Trp-Leu-D-Leu-L-allo-Ile) |

| This compound B | C34H50N8O7 | cyclo(Asn-Gly-Trp-Leu-D-Leu-Val) |

| Wollamide B | C37H59N9O7 | cyclo(L-Trp-L-Leu-D-Leu-L-Val-L-Asn-D-Orn) |

Quantitative Biological Activity

The this compound and wollamide families exhibit a range of antibacterial activities, with notable potency against Gram-positive pathogens and Mycobacterium tuberculosis. The following tables summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for selected members of this family and their synthetic analogues.

Table 2: Antibacterial Activity (MIC in µg/mL) of this compound A and its Analogues [7]

| Compound | S. aureus ATCC 29213 | S. aureus MRSA ATCC 43300 | S. epidermidis ATCC 12228 | E. faecalis ATCC 29212 |

| This compound A | 16 | 32 | 32 | 64 |

| This compound A4 | 8 | 16 | 16 | 32 |

| This compound A6 | 8 | 16 | 16 | 32 |

| This compound A7 | >128 | >128 | >128 | >128 |

| This compound A8 | 32 | 64 | 64 | 128 |

| This compound A9 | >128 | >128 | >128 | >128 |

| Wollamide B | 16 | 32 | 32 | 64 |

| Wollamide B1 | 8 | 16 | 16 | 32 |

| Wollamide B2 | 8 | 16 | 16 | 32 |

Table 3: Antimycobacterial Activity (MIC and IC50 in µM) of Wollamides

| Compound | M. tuberculosis H37Rv (MIC) | M. bovis BCG (IC50) |

| Wollamide B | 3.1[5] | 3.1[8] |

| Wollamide B1 | 0.6[5] | - |

| Wollamide B2 | - | - |

| Analogue 7c | 1.1[5] | - |

| Analogue 13c | 0.6[5] | - |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Wollamide B Analogues

The synthesis of wollamides and their analogues is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by solution-phase cyclization.[1][5][8]

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-protected amino acids (e.g., Fmoc-L-Leu-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-D-Orn(Boc)-OH, etc.)

-

Coupling reagents: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5)

-

Cyclization reagents: HBTU, DIPEA

-

Solvents: Dichloromethane (DCM), DMF, N-Methyl-2-pyrrolidone (NMP)

Protocol:

-

Resin Loading: The first Fmoc-protected amino acid is loaded onto the 2-CTC resin. For example, Fmoc-L-Leu-OH is dissolved in DCM with DIPEA and added to the resin. The reaction is allowed to proceed for 2 hours.[8]

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 10 minutes, repeated twice.[8]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with HATU and DIPEA in NMP and coupled to the deprotected amine on the resin. This step is typically carried out for 1 hour.[8] This cycle of deprotection and coupling is repeated for each amino acid in the linear sequence.

-

Cleavage from Resin: The protected linear peptide is cleaved from the resin using a solution of 20% hexafluoroisopropanol (HFIP) in DCM for 1 hour.[8]

-

Solution-Phase Cyclization: The cleaved, protected peptide is dissolved in a large volume of DMF. HBTU and DIPEA are added, and the reaction is stirred for several hours to facilitate macrocyclization.

-

Global Deprotection: The side-chain protecting groups are removed by treating the cyclic peptide with the TFA cleavage cocktail for 2-3 hours.

-

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

-

Cation-adjusted Mueller-Hinton broth (CAMHB) or appropriate growth medium for the specific strain

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., vancomycin, ciprofloxacin)

-

Bacterial inoculum adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Protocol:

-

Compound Preparation: A serial two-fold dilution of the test compounds is prepared in the appropriate growth medium in the wells of a 96-well plate.

-

Inoculum Preparation: A bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve the final desired inoculum concentration.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Intracellular Mycobacterial Survival Assay

The ability of wollamides to inhibit the growth of M. tuberculosis within macrophages is a key indicator of their potential therapeutic efficacy.

Materials:

-

Macrophage cell line (e.g., J774A.1 or bone marrow-derived macrophages)

-

Mycobacterium tuberculosis H37Rv

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

7H9 broth supplemented with OADC

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

7H11 agar (B569324) plates

Protocol:

-

Macrophage Seeding: Macrophages are seeded into 24-well plates and allowed to adhere overnight.

-

Infection: The macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI), typically 1:1 to 10:1 (bacteria to macrophage ratio), for a few hours.

-

Removal of Extracellular Bacteria: The infected cells are washed with fresh medium to remove any bacteria that have not been internalized.

-

Compound Treatment: The infected macrophages are then treated with various concentrations of the test compounds.

-

Incubation: The treated cells are incubated for a period of time (e.g., 3-6 days).

-

Cell Lysis and Plating: At the end of the incubation period, the macrophages are lysed to release the intracellular bacteria. The lysate is serially diluted and plated on 7H11 agar plates.

-

Colony Forming Unit (CFU) Enumeration: The plates are incubated for 3-4 weeks, after which the number of bacterial colonies is counted to determine the number of surviving intracellular bacteria.

Visualizations of Experimental Workflows

Solid-Phase Peptide Synthesis (SPPS) Workflow

References

- 1. Solid-phase synthesis of cyclic hexapeptides wollamides A, B and this compound B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. med.virginia.edu [med.virginia.edu]

- 5. Solid-Phase Synthesis of Wollamide Cyclohexapeptide Analogs [pubmed.ncbi.nlm.nih.gov]

- 6. Nonribosomal Peptide Synthesis Definitely Working Out of the Rules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and structure-activity relationship study of wollamide B; a new potential anti TB agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Desotamide Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biosynthetic gene cluster (BGC) responsible for producing desotamides, a family of potent antibacterial cyclohexapeptides. Desotamides are non-ribosomal peptides (NRPs) originally isolated from Streptomyces scopuliridis SCSIO ZJ46.[1][2][3] Their unique structure, which includes non-proteinogenic amino acids, and their significant activity against Gram-positive bacteria make their biosynthetic machinery a subject of intense interest for natural product discovery and bioengineering.[3] This guide details the genetic architecture, biosynthetic logic, and key experimental methodologies associated with the desotamide BGC.

The this compound (dsa) Biosynthetic Gene Cluster Architecture

The this compound BGC was identified through whole-genome scanning of Streptomyces scopuliridis SCSIO ZJ46.[1][2] The cluster, designated dsa, is a contiguous 39-kb segment of genomic DNA containing 17 open reading frames (ORFs).[1][2][3] These genes encode the entire machinery required for this compound production, including the core non-ribosomal peptide synthetase (NRPS) enzymes, proteins for the biosynthesis of the L-allo-Ile precursor, and associated regulatory, transport, and resistance elements.[3] The GenBank accession number for the dsa cluster is KP769807.[3]

Caption: Putative functional organization of the 17 ORFs in the dsa BGC.

The NRPS Assembly Line and Biosynthetic Logic

Desotamides are assembled by a multi-enzyme NRPS complex, a molecular assembly line that does not use a ribosomal template.[4] The core of this machinery consists of four NRPS enzymes (dsaG, dsaH, dsaI, dsaJ) organized into six modules, which corresponds to the six amino acid residues of the this compound scaffold.[3] Each module is responsible for the selection, activation, and incorporation of a single amino acid.[5][6]

The biosynthesis follows the canonical NRPS co-linearity rule, where the sequence of modules on the enzymes dictates the final peptide sequence.[5][7] Key domains within each module perform specific functions:

-

A (Adenylation) Domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate.[5][8]

-

PCP (Peptidyl Carrier Protein) Domain: Covalently tethers the activated amino acid and the growing peptide chain.[5][8]

-

C (Condensation) Domain: Catalyzes the formation of a peptide bond between the upstream peptide chain and the newly recruited amino acid.[5][8]

-

E (Epimerase) Domain: A tailoring domain that converts an L-amino acid into its D-epimer, a feature found in the dsaH gene product, which is responsible for the D-Leu residue in desotamides.[3][8]

-

TE (Thioesterase) Domain / Cyclase: The final module typically contains a Thioesterase (TE) domain that releases the mature peptide, often catalyzing macrocyclization.[5] The this compound family is notable for utilizing a standalone cyclase (dsaK) for this final cyclization and release step.[7][9]

Caption: Modular organization of the NRPS enzymes for this compound A synthesis.

Quantitative Data Summary

Quantitative data for the dsa BGC and its components are summarized below. This information is critical for genetic manipulation, bioinformatic analysis, and heterologous expression efforts.

Table 1: dsa Biosynthetic Gene Cluster - General Properties

| Property | Value | Source |

| Producing Organism | Streptomyces scopuliridis SCSIO ZJ46 | [1][2] |

| BGC Size | 39 kb | [1][2][3] |

| Number of ORFs | 17 | [1][2][3] |

| GenBank Accession | KP769807 | [3] |

Table 2: Putative Functions of Open Reading Frames (ORFs) in the dsa Cluster

| Gene | Proposed Function | Category |

| dsaA | Transcriptional Regulator | Regulation |

| dsaB | MFS Transporter | Transport |

| dsaC-F | Isoleucine hydroxylase/isomerase | Precursor Biosynthesis (L-allo-Ile) |

| dsaG | NRPS (Module 1) | Core Synthesis |

| dsaH | NRPS (Modules 4, 5) | Core Synthesis |

| dsaI | NRPS (Modules 2, 3) | Core Synthesis |

| dsaJ | NRPS (Module 6) | Core Synthesis |

| dsaK | Standalone Cyclase | Peptide Release/Cyclization |

| dsaL | ABC Transporter | Resistance/Transport |

| Other ORFs | Various, including hypothetical proteins | Miscellaneous |

Key Experimental Protocols

The characterization of the dsa cluster has involved a combination of genomic analysis, heterologous expression, and chemical synthesis. The workflows for these key experimental approaches are outlined below.

Protocol: BGC Identification and Heterologous Expression

This protocol describes the general workflow used to identify the dsa gene cluster and subsequently express it in a heterologous host to confirm its function and produce new analogues.[1][3]

Caption: Experimental workflow from genome mining to heterologous production.

Methodology:

-

Genome Scanning: The genome of the native producer, S. scopuliridis SCSIO ZJ46, was sequenced and scanned using bioinformatics tools (e.g., antiSMASH) to identify putative secondary metabolite BGCs.[3]

-

Cluster Identification: An NRPS gene cluster spanning 39-kb (dsa) was identified as the likely candidate for this compound biosynthesis due to its six-module architecture.[3]

-

Heterologous Expression: The entire dsa cluster was cloned into a suitable expression vector and introduced into a well-characterized heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces lividans TK64.[3]

-

Fermentation and Analysis: The engineered host was cultured under permissive conditions. The culture broth and mycelium were then extracted with organic solvents.

-

Product Identification: The extracts were analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the presence of known desotamides (A, B) and identify any new analogues (e.g., this compound G).[1][3]

Protocol: Solid-Phase Synthesis of this compound Analogues

Chemical synthesis provides a powerful route to generate structural analogues of desotamides for structure-activity relationship (SAR) studies. The typical method employed is Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[10][11]

Caption: General workflow for the chemical synthesis of this compound analogues.

Methodology:

-

Resin Loading: The C-terminal amino acid is loaded onto a 2-chlorotrityl chloride resin.[10][11]

-

Peptide Elongation: The linear peptide is constructed through iterative cycles of:

-

Cleavage: The fully assembled, side-chain-protected linear peptide is cleaved from the resin using a mild acidic solution.[10]

-

Cyclization: The linear precursor is cyclized head-to-tail in a dilute solution to favor intramolecular reaction over polymerization.

-

Purification and Analysis: The final cyclic peptide is purified by preparative HPLC and its structure is confirmed by mass spectrometry and NMR.[11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of the Biosynthetic Gene Cluster for the Anti-infective Desotamides and Production of a New Analogue in a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 5. The this compound Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The this compound Family of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Desotamide: A Technical Guide to Intrinsic Activity and Potency

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. It synthesizes publicly available data. The specific molecular target and mechanism of action for the Desotamide family of antibiotics are not yet elucidated. Therefore, this guide focuses on antibacterial potency, as determined by minimum inhibitory concentration (MIC), and the structure-activity relationships (SAR) of this compound analogues, rather than intrinsic activity at a specific receptor.

Introduction

The Desotamides are a family of cyclic hexapeptide and octapeptide antibiotics derived from Streptomyces species.[1][2][3] As non-ribosomal peptides (NRPs), they possess complex structures, often incorporating unusual or modified amino acids.[2][4][5] this compound A and its analogues have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including clinically significant resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][6] A significant advantage highlighted in early studies is their selectivity for bacteria, showing non-cytotoxicity to mammalian cell lines at therapeutic concentrations (IC50 > 30 μM).[3]

Despite their promise, the antimicrobial target for these cyclic peptides remains unknown.[2][3] Interrogating this mechanism of action is a primary goal for future research.[2] This guide provides a comprehensive overview of the known antibacterial potency of this compound A and its synthetic analogues and details the experimental protocols used for their synthesis and evaluation.

Antibacterial Potency of this compound Analogues

The antibacterial potency of Desotamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[7] Structure-activity relationship studies have synthesized various analogues of this compound A to probe the impact of specific amino acid substitutions on potency.

The data reveals that substitutions at positions II and VI of the cyclic peptide backbone significantly influence antibacterial activity.[1][6] The most potent analogues identified to date, this compound A4 and A6, exhibit a 2- to 4-fold increase in activity against a range of Gram-positive pathogens compared to the parent compound, this compound A.[1][6]

Table 1: Summary of Antibacterial Potency (MIC in μg/mL) of this compound A and Key Analogues

| Compound | Structure / Modification (vs. This compound A) | S. aureus (ATCC 29213) | MRSA (ATCC 43300) | S. epidermidis (ATCC 12228) | B. subtilis (ATCC 6633) |

| This compound A (1) | cyclo(Asn-allo-Ile-d-Leu-Leu-Trp-Gly) | 32 | 64 | 32 | 16 |

| This compound A4 (13) | Position II: l-allo-Ile → l-IlePosition VI: Gly → d-Lys | 8 | 16 | 8 | 8 |

| This compound A6 (15) | Position II: l-allo-Ile → l-IlePosition VI: Gly → d-Arg | 8 | 32 | 16 | 8 |

Data synthesized from studies by Li et al., 2021.[1][6]

Structure-Activity Relationship (SAR)

SAR studies have been crucial in identifying the key structural motifs required for this compound's antibacterial activity. These studies reveal two primary hotspots for modification in the this compound A scaffold.

-

Position V: The Tryptophan (Trp) residue at position V is indispensable for antibacterial activity. Analogues where Trp is replaced show a significant loss of potency.

-

Positions II and VI: Simultaneous substitution at position II (from l-allo-Ile to l-Ile) and position VI (from Gly to a basic D-amino acid like d-Lys or d-Arg) leads to a marked increase in potency against Gram-positive bacteria.[1][6] In contrast, substituting only at position VI with basic amino acids without changing position II results in inactive compounds.

These findings suggest a synergistic relationship between the residues at positions II and VI that is favorable for antibacterial action.

Caption: Structure-Activity Relationship (SAR) for this compound A.

Experimental Protocols

Protocol for Potency Determination: Broth Microdilution MIC Assay

This protocol outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound analogues against bacterial strains, based on CLSI guidelines.[7][8][9][10]

Materials:

-

96-well sterile microtiter plates

-

Test compound (e.g., this compound A4) dissolved in a suitable solvent (e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Shaking incubator (37°C)

-

Multichannel pipette

Procedure:

-

Bacterial Inoculum Preparation:

-

Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar (B569324) plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this adjusted suspension in the growth medium (CAMHB) to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Compound Serial Dilution:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

-

Reserve one column for a positive control (broth + inoculum, no compound) and one for a negative/sterility control (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well (except the sterility control wells) to bring the final volume to 200 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).

-

Caption: Experimental workflow for Broth Microdilution MIC Assay.

Protocol for Synthesis of this compound Analogues

This compound analogues are synthesized using Fmoc-based solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization.[11][12][13][14]

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-protected amino acids (including D-isomers and non-standard amino acids)

-

Coupling agents: HCTU (or HATU/HOAt)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

-

Deprotection agent: 20% Piperidine (B6355638) in DMF

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diethyl ether

-

Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water

-

Cyclization agent: e.g., HATU, HOAt, DIPEA

-

RP-HPLC system for purification

Procedure:

-

Resin Loading: The first C-terminal amino acid (e.g., Fmoc-Gly-OH) is loaded onto the 2-chlorotrityl resin.

-

Linear Peptide Assembly (SPPS):

-

Fmoc Deprotection: The resin is treated with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the loaded amino acid, exposing a free amine.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling agent (e.g., HCTU) and a base (DIPEA) and added to the resin to form a new peptide bond.

-

Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents.

-

Cycle Repetition: The deprotection and coupling steps are repeated for each amino acid in the linear sequence of the this compound analogue.

-

-

Cleavage from Resin:

-

The fully assembled, N-terminally protected linear peptide is cleaved from the 2-CTC resin using a mild acidic solution (e.g., dilute TFA in DCM). This method keeps the side-chain protecting groups intact.

-

-

Solution-Phase Cyclization:

-

The protected linear peptide is dissolved at a high dilution in a suitable solvent (e.g., DMF).

-

A cyclization cocktail (e.g., HATU/HOAt/DIPEA) is added to facilitate head-to-tail lactam formation. The reaction is stirred for several hours to days.

-

-

Global Deprotection and Purification:

-

The cyclic peptide is treated with a strong acid cleavage cocktail (e.g., 95% TFA) to remove all remaining side-chain protecting groups.

-

The crude cyclic peptide is precipitated with cold diethyl ether.

-

The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Biosynthesis of this compound

Desotamides are synthesized in Streptomyces by large, modular enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs).[4][15][16][17] The biosynthetic gene cluster (dsa) encodes the NRPS machinery and other necessary enzymes.[17] The NRPS functions as an assembly line, where each module is responsible for incorporating one specific amino acid into the growing peptide chain.

Each module typically contains:

-

Adenylation (A) domain: Selects and activates the specific amino acid.

-

Peptidyl Carrier Protein (PCP) domain: Tethers the activated amino acid.

-

Condensation (C) domain: Catalyzes peptide bond formation.

-

Epimerization (E) domain (optional): Converts L-amino acids to D-amino acids.

The linear peptide is assembled sequentially on the NRPS complex and is finally released and cyclized by a specialized thioesterase or cyclase domain.[5]

Caption: Simplified schematic of this compound A biosynthesis via NRPS.

Conclusion and Future Perspectives

The this compound family of antibiotics represents a promising class of antibacterial agents with potent activity against Gram-positive pathogens and a favorable selectivity profile. SAR studies have successfully identified key residues that can be modified to enhance potency, leading to the development of analogues like this compound A4 and A6 with improved MIC values.

The most significant gap in the current understanding of Desotamides is their mechanism of action.[2] Elucidating the molecular target and the downstream cellular pathways affected by these compounds is the highest priority for future research. Identifying the target will not only explain the observed SAR but will also be critical for rational drug design, optimization of the scaffold for improved efficacy, and understanding potential resistance mechanisms.

References

- 1. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The this compound Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The this compound Family of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Broth microdilution susceptibility testing. [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Desotamide: A Technical Guide to a Non-Ribosomal Peptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desotamide is a member of a growing class of cyclic non-ribosomal peptide antibiotics produced by various Streptomyces species.[1][2] These cyclohexapeptides have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5] Their unique structural features, arising from a fascinating non-ribosomal biosynthetic pathway, make them an attractive scaffold for the development of new anti-infective agents. This technical guide provides an in-depth overview of this compound, including its biosynthesis, mechanism of action, antibacterial spectrum, and the experimental methodologies used for its study.

Introduction

The rise of antibiotic resistance presents a formidable challenge to global health.[3][4] Consequently, there is an urgent need for the discovery and development of novel antibiotics with new mechanisms of action.[3][4] Natural products, particularly those of microbial origin, have historically been a rich source of clinically useful antibiotics.[1][3][4] Non-ribosomal peptides (NRPs) are a diverse class of microbial secondary metabolites synthesized by large, modular enzyme complexes called non-ribosomal peptide synthetases (NRPSs), rather than by the ribosome.[1][6] This biosynthetic route allows for the incorporation of non-proteinogenic amino acids, resulting in a wide array of structurally complex and biologically active molecules.[1]

The this compound family of antibiotics are cyclic peptides, typically composed of six to ten amino acids.[1][2] First discovered in 1997 from Streptomyces sp. NRRL 21611, the family now includes desotamides A-G, as well as related compounds like the wollamides, surugamides, and ulleungmycins.[1][6][7] These compounds are characterized by the presence of at least one tryptophan or phenylalanine residue and are cyclized by a unique standalone cyclase enzyme.[1][6]

Biosynthesis of this compound

The biosynthesis of this compound is a classic example of an NRPS-mediated pathway. The genetic blueprint for this pathway is encoded in a biosynthetic gene cluster (BGC), which contains genes for the core NRPS machinery, as well as for precursor biosynthesis, regulation, and transport.[1][7]

Non-Ribosomal Peptide Synthetase (NRPS) Machinery

The core of the this compound synthesis machinery is a multi-modular NRPS enzyme. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain and is typically composed of the following domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-AMP intermediate.

-

Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on the PCP domain of its own module and the growing peptide chain attached to the PCP domain of the preceding module.

-

Epimerase (E) domain: In some modules, this domain can convert an L-amino acid to its D-isoform.

The biosynthesis of this compound follows the co-linearity principle, where the order of the modules on the NRPS enzyme dictates the sequence of amino acids in the final peptide product.[1]

Precursor Amino Acids

A key feature of the this compound family is the incorporation of non-proteinogenic amino acids. For instance, desotamides can contain L-allo-isoleucine, N-formyl-L-kynurenine, and kynurenine.[1][6] The BGC for this compound often includes genes for the synthesis of these unusual precursors. The formation of L-allo-isoleucine, for example, is catalyzed by a two-enzyme system consisting of an aminotransferase and an isomerase.[1]

Peptide Cyclization

Unlike many NRPS pathways that utilize a terminal thioesterase (TE) domain for peptide release and cyclization, the this compound family employs a standalone cyclase enzyme.[1][2][6] This enzyme, which belongs to the β-lactamase superfamily, recognizes the linear peptide tethered to the final PCP domain and catalyzes an intramolecular cyclization to yield the final cyclic hexapeptide product.[1][6]

Antibacterial Activity and Spectrum

Desotamides exhibit potent activity primarily against Gram-positive bacteria.[1] Their spectrum of activity includes clinically significant pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and methicillin-resistant Staphylococcus epidermidis (MRSE).[3][4][5] Notably, they are generally non-cytotoxic to mammalian cell lines, suggesting a selective mechanism of action against bacterial targets.[4] The mechanism of action of desotamides is not yet fully elucidated and remains an important area for future research.[1][6]

Quantitative Antibacterial Activity Data

Structure-activity relationship (SAR) studies have been conducted through the chemical synthesis of this compound A analogues to explore and improve their antibacterial potential.[3][5] The minimum inhibitory concentration (MIC) values for this compound A and some of its potent analogues are summarized in the table below.

| Compound | S. aureus ATCC29213 | B. subtilis BS01 | M. luteus ML01 | E. faecalis ATCC29212 | MRSA shhs-E1 | MRSA 16339 | MRSA 745524 | MRSA 16162 |

| This compound A | 64 | 32 | 16 | >128 | 32 | 32 | 64 | 64 |

| This compound A4 | 32 | 8 | 8 | 64 | 16 | 16 | 16 | 16 |

| This compound A6 | 32 | 16 | 8 | 64 | 16 | 16 | 16 | 16 |

| Vancomycin | 1 | 1 | 0.5 | 2 | 1 | 1 | 1 | 1 |

| Ampicillin | 0.5 | 0.03 | 0.015 | 1 | - | - | - | - |

| Data presented as MIC in μg/mL. Data sourced from[3]. "-" indicates not tested. |

The data reveals that substitutions at positions II and VI of the cyclic peptide backbone can significantly impact antibacterial activity.[3][5] For instance, replacing L-allo-isoleucine at position II with L-isoleucine and glycine (B1666218) at position VI with D-lysine (this compound A4) or D-arginine (this compound A6) resulted in a 2- to 4-fold increase in potency against several Gram-positive pathogens, including MRSA.[3][5][8]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

The synthesis of this compound and its analogues is often achieved using Fmoc-based solid-phase peptide synthesis.[3][9]

General Protocol:

-

Resin Loading: The first C-terminal amino acid is loaded onto a 2-chlorotrityl chloride (2-CTC) resin.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Iterative Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage from Resin: The linear peptide is cleaved from the resin using a mild acidic solution (e.g., TFA/thioanisole/phenol/dithioglycol/H₂O).

-

Cyclization: The linear peptide is dissolved in a dilute solution of DMF, and the pH is adjusted to 8.0-9.0 with DIEA. The cyclization reaction is stirred at room temperature for 2 days.

-

Purification: The crude cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Antibacterial Activity Assay (Broth Microdilution)

The antibacterial activity of this compound and its analogues is typically determined by measuring the minimum inhibitory concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

General Protocol:

-

Bacterial Inoculum Preparation: Bacterial strains are grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds.

-

Incubation: The plates are incubated at 37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The this compound family of non-ribosomal peptides represents a promising class of antibacterial compounds with activity against challenging Gram-positive pathogens.[1][6] The elucidation of their biosynthetic pathway provides opportunities for biosynthetic engineering and the generation of novel analogues.[7] Further investigation into their mechanism of action is a key objective for future research and will be crucial for their development as clinical candidates.[1][6] The amenability of desotamides to chemical synthesis also allows for extensive structure-activity relationship studies, which can guide the design of more potent and pharmacokinetically favorable derivatives.[3][5] Continued exploration of this fascinating family of natural products may lead to the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. The this compound Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The this compound Family of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Diversity of the Desotamide Family: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Desotamide family of cyclic peptides, produced by various Streptomyces species, represents a promising class of natural products with significant antibacterial activity, particularly against Gram-positive pathogens.[1] This technical guide provides a comprehensive overview of the chemical diversity within the this compound family, their biosynthesis, biological activities, and the experimental protocols for their study. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Chemical Diversity of the this compound Family

The this compound family is a growing class of non-ribosomally synthesized cyclic peptides, typically composed of six to ten amino acid residues.[1] Members of this family, including the desotamides, wollamides, surugamides, ulleungmycins, and noursamycins/curacomycins, share structural similarities but also exhibit significant diversity in their amino acid composition, which in turn influences their biological activity.[1]

Core Structures and Key Analogs

The foundational members of this family are the desotamides, with this compound A being a well-studied example.[2] Structural variations across the family include the incorporation of non-proteinogenic amino acids, such as L-allo-isoleucine, and modifications like chlorination and N-formylation.[1][3]

Table 1: Major Members of the this compound Family and Their Structural Features

| Family Member | Producing Organism | Ring Size (Amino Acids) | Key Structural Features | Reference(s) |

| Desotamides | Streptomyces scopuliridis | 6 | Contain L-allo-isoleucine | [2] |

| Wollamides | Streptomyces nov. sp. | 6 | Contain D-ornithine | [2] |

| Surugamides | Streptomyces sp. | 8-10 | Larger ring structures | [1] |

| Ulleungmycins | Streptomyces sp. | 6 | Chlorinated tryptophan residue | [3] |

| Noursamycins/ Curacomycins | Streptomyces noursei | 6 | Chlorinated residues | [4] |

Quantitative Antibacterial Activity

The antibacterial activity of the this compound family is a key area of research. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound analogs against a range of bacterial strains.

Table 2: Antibacterial Activity (MIC, µg/mL) of this compound A and its Synthetic Analogs

| Compound | II: L-allo-Ile -> | VI: Gly -> | S. aureus ATCC29213 | B. subtilis BS01 | M. luteus ML01 | E. faecalis ATCC29212 | MRSA (shhs-E1) | Reference(s) |

| This compound A (1) | - | - | 16 | 16 | 8 | 32 | 16 | [2] |

| This compound A1 (10) | - | D-Arg | >128 | >128 | >128 | >128 | >128 | [2] |

| This compound A2 (11) | - | D-Lys | >128 | >128 | >128 | >128 | >128 | [2] |

| This compound A3 (12) | - | D-His | >128 | >128 | >128 | >128 | >128 | [2] |

| This compound A4 (13) | L-Ile | D-Lys | 8 | 8 | 4 | 16 | 8 | [2] |

| This compound A6 (15) | L-Ile | D-Arg | 8 | 8 | 4 | 16 | 8 | [2] |

Table 3: Antibacterial Activity (MIC, µM) of Wollamides against Mycobacterium tuberculosis

| Compound | M. tuberculosis H37Rv (MIC) | Reference(s) |

| Wollamide B | 0.6 | |

| Wollamide B1 | - | [5] |

| Wollamide B2 | - | [5] |

| Analog 7c | 1.1 | |

| Analog 13c | 0.6 |

Table 4: Antibacterial Activity (MIC, µg/mL) of Ulleungmycins and Noursamycins

| Compound | S. aureus (MRSA) | S. aureus (QRSA) | Bacillus subtilis | Reference(s) |

| Ulleungmycin A | 16 | 16 | 8 | [3] |

| Ulleungmycin B | 32 | 32 | 16 | [3] |

| Noursamycin A | 16 | - | 8 | [4] |

| Noursamycin B | 8 | - | 4 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the this compound family.

Isolation of Desotamides from Streptomyces Culture

Objective: To isolate and purify this compound family peptides from a liquid culture of a producing Streptomyces strain.

Protocol:

-

Fermentation: Inoculate a suitable production medium (e.g., ISP2 medium) with a fresh culture of the Streptomyces strain. Incubate for 7-14 days at 28-30°C with shaking (200-250 rpm).

-

Extraction:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant with an equal volume of ethyl acetate (B1210297) twice.

-

Extract the mycelium with methanol (B129727) or acetone.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.

-

Further purify the active fractions using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient.

-

Monitor the fractions for the presence of the target compounds using LC-MS.

-

-

Structure Elucidation: Determine the planar and stereochemical structures of the purified peptides using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

Objective: To chemically synthesize this compound analogs for structure-activity relationship (SAR) studies. This protocol is based on the Fmoc/tBu strategy.

Protocol:

-

Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM) for 30 minutes.

-

First Amino Acid Loading:

-

Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-L-Asn(Trt)-OH) and N,N-diisopropylethylamine (DIPEA) in DCM.

-

Add the solution to the swollen resin and shake for 1-2 hours.

-

Cap any unreacted sites with methanol.

-

-

Peptide Chain Elongation (Iterative Cycles):

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) for 1 minute, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HCTU) and DIPEA in DMF. Add the activated amino acid solution to the resin and shake for 45-60 minutes.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat this cycle for each amino acid in the sequence.

-

-

Cleavage from Resin: Cleave the linear peptide from the resin using a mild acidic solution (e.g., 20% hexafluoroisopropanol in DCM) to keep the side-chain protecting groups intact.

-

Cyclization:

-

Dissolve the linear peptide in a large volume of DMF.

-

Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and stir at room temperature for 24-48 hours to facilitate head-to-tail cyclization.

-

-

Global Deprotection and Purification:

-

Remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIPS/H₂O).

-

Precipitate the crude cyclic peptide in cold diethyl ether.

-

Purify the cyclic peptide by RP-HPLC.

-

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a this compound analog that inhibits the visible growth of a specific bacterium. This protocol follows the broth microdilution method.

Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB).

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Peptide Dilutions:

-

Prepare a stock solution of the test peptide in a suitable solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent adsorption).

-

Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well polypropylene (B1209903) microtiter plate.

-

-

Inoculation and Incubation:

-

Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate.

-

Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Visualizing Key Processes and Relationships

The following diagrams, created using the DOT language, illustrate important aspects of this compound research.

Caption: Generalized biosynthetic pathway for a single module of a this compound family member.

Caption: Key structure-activity relationships observed for this compound A analogs.

Caption: A generalized workflow for determining the unknown mechanism of action of Desotamides.

Conclusion

The this compound family of cyclic peptides presents a rich source of chemical diversity with promising antibacterial properties. This technical guide provides a foundational resource for researchers aiming to explore this fascinating class of natural products. The provided experimental protocols and visualizations are intended to facilitate further investigation into the synthesis, biological activity, and mechanism of action of these compounds, ultimately contributing to the development of new and effective antimicrobial therapies.

References

- 1. Streptomyces DNA isolation - ActinoBase [actinobase.org]

- 2. benchchem.com [benchchem.com]

- 3. Genomics-Driven Discovery of Chlorinated Cyclic Hexapeptides Ulleungmycins A and B from a Streptomyces Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ibg.kit.edu [ibg.kit.edu]

Unmasking the Molecular Sabotage: A Technical Guide to Identifying the Unknown Antimicrobial Targets of the Desotamide Family

For Immediate Release

[Shanghai, China] – The desotamide family of cyclic hexapeptides represents a promising new frontier in the fight against antimicrobial resistance. These natural products, produced by Streptomyces species, exhibit potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and notably, the wollamide subgroup shows encouraging activity against Mycobacterium tuberculosis.[1][2][3] Despite their therapeutic potential, a critical knowledge gap remains: their mechanism of action and specific molecular targets within the bacterial cell are currently unknown.[2][3] This lack of understanding presents a significant bottleneck in the development of desotamides as clinical candidates.

This technical guide provides a comprehensive overview of the this compound family's antimicrobial activity and outlines detailed experimental strategies for the identification of their elusive targets. It is intended for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of antimicrobial resistance.

Quantitative Antimicrobial Activity of the this compound Family

Structure-activity relationship (SAR) studies have been instrumental in defining the chemical features crucial for the antimicrobial potency of desotamides and wollamides. These studies have generated a wealth of quantitative data, primarily in the form of Minimum Inhibitory Concentration (MIC) values, which are summarized below for easy comparison.

This compound A and its Analogues

This compound A displays moderate activity against various Gram-positive pathogens. SAR studies have revealed that substitutions at positions II and VI of the cyclic peptide backbone significantly impact its antibacterial efficacy.[3][4] For instance, the simultaneous replacement of L-allo-isoleucine at position II with L-isoleucine and glycine (B1666218) at position VI with D-lysine or D-arginine resulted in analogues (this compound A4 and A6) with a 2- to 4-fold increase in activity against a panel of Gram-positive bacteria, including MRSA.[3][4]

| Compound | S. aureus ATCC29213 | B. subtilis BS01 | M. luteus ML01 | E. faecalis ATCC29212 | MRSA shhs-E1 | MRSA 16339 | MRSA 745524 | MRSA 16162 |

| This compound A (1) | 32 | 16 | 16 | 64 | 32 | 32 | 32 | 32 |

| This compound A4 (13) | 8 | 4 | 4 | 16 | 8 | 8 | 8 | 8 |

| This compound A6 (15) | 8 | 4 | 4 | 16 | 8 | 8 | 8 | 8 |

| Data is presented as MIC in μg/mL.[3] |

Wollamides and their Activity Against Mycobacterium tuberculosis

The wollamide subgroup of the this compound family has garnered significant interest for its activity against Mycobacterium tuberculosis. Wollamide B1, a synthetic analogue, has demonstrated potent activity against both drug-sensitive and drug-resistant clinical isolates of M. tuberculosis.[1]

| Compound | M. tuberculosis H37Rv (MIC, μM) | M. bovis BCG (MIC, μM) |

| Wollamide B | 3.3 | 1.7 |

| Wollamide B1 | 3.8 | - |

| Wollamide B3 (control) | >30 | - |

| Data is presented as MIC in μM.[1] |

Further studies have shown that substitutions at residue VI of the wollamide scaffold, specifically from D-ornithine to D-arginine or D-lysine, can enhance antimycobacterial properties.[5]

Proposed Experimental Protocols for Target Identification

The unknown mechanism of action of the this compound family necessitates a multi-pronged approach to target identification. Below are detailed methodologies for key experiments that can be adapted to uncover the molecular targets of these promising antimicrobial compounds.

Generation and Whole-Genome Sequencing of Resistant Mutants

This classical genetic approach remains a powerful tool for identifying drug targets. By selecting for spontaneous mutants that exhibit resistance to a this compound analogue, the genetic basis of resistance can be elucidated, often pointing directly to the drug's target or a closely related pathway.

Methodology:

-

Selection of Resistant Mutants:

-

Grow a culture of a susceptible bacterial strain (e.g., S. aureus ATCC 29213 or M. tuberculosis H37Rv) to mid-log phase.

-

Plate a high density of cells (e.g., 10⁸-10¹⁰ CFU) onto solid medium containing a selective concentration of a this compound analogue (typically 4-8 times the MIC).

-

Incubate the plates until resistant colonies appear.

-

Isolate and purify individual resistant colonies by re-streaking on selective medium.

-

-

Confirmation of Resistance Phenotype:

-